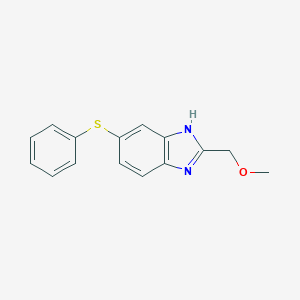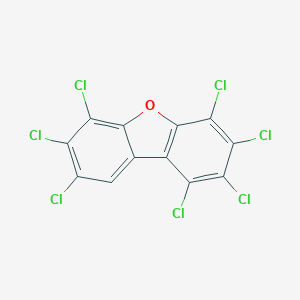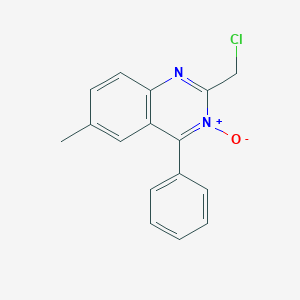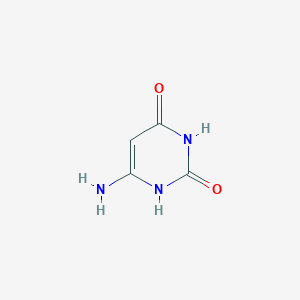![molecular formula C40H48O4 B118408 25,26,27,28-Tetrapropoxycalix[4]arene CAS No. 147782-22-7](/img/structure/B118408.png)
25,26,27,28-Tetrapropoxycalix[4]arene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
25,26,27,28-Tetrapropoxycalix4arene is a macrocyclic compound belonging to the calixarene family. Calixarenes are cyclic oligomers composed of phenolic units linked by methylene bridges. These compounds are known for their unique three-dimensional structures, which allow them to act as molecular hosts in various chemical and biological applications .
Méthodes De Préparation
The synthesis of 25,26,27,28-Tetrapropoxycalix4arene typically involves the alkylation of calix4arene with propyl bromide in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
25,26,27,28-Tetrapropoxycalix4arene undergoes various chemical reactions, including:
Substitution Reactions: The phenolic hydroxyl groups can be substituted with various functional groups, such as phosphine oxide or phosphinic acid groups, to enhance its solubility and complexation properties.
Complexation Reactions: It forms supramolecular complexes with various guest molecules, including uracils and metal ions, through hydrogen bonding and π-π interactions
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Applications De Recherche Scientifique
25,26,27,28-Tetrapropoxycalix4arene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 25,26,27,28-Tetrapropoxycalix4arene involves its ability to form stable host-guest complexes. The phenolic units and propoxy groups provide a hydrophobic cavity that can encapsulate guest molecules. Hydrogen bonding and π-π interactions play a crucial role in stabilizing these complexes. The molecular targets and pathways involved depend on the specific guest molecule and the application .
Comparaison Avec Des Composés Similaires
25,26,27,28-Tetrapropoxycalix4arene is unique due to its specific substitution pattern and the presence of propoxy groups, which enhance its solubility and complexation properties. Similar compounds include:
- 25,26,27,28-Tetrahydroxycalix 4arene : Lacks the propoxy groups and has different solubility and complexation characteristics .
- 5,17-Diformyl-25,26,27,28-Tetrapropoxycalix 4arene : Contains formyl groups that provide additional sites for chemical modification .
- Calixarene-monophosphines : These compounds have phosphine groups attached to the calixarene upper rim, offering different complexation properties .
Propriétés
IUPAC Name |
25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48O4/c1-5-21-41-37-29-13-9-14-30(37)26-32-16-11-18-34(39(32)43-23-7-3)28-36-20-12-19-35(40(36)44-24-8-4)27-33-17-10-15-31(25-29)38(33)42-22-6-2/h9-20H,5-8,21-28H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRMWZTYFKKFIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5OCCC)CC1=CC=C2)OCCC)OCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

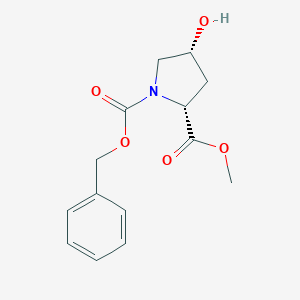

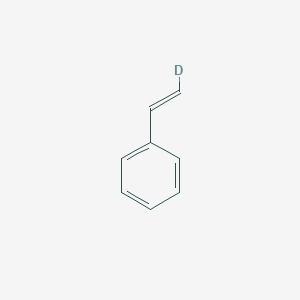
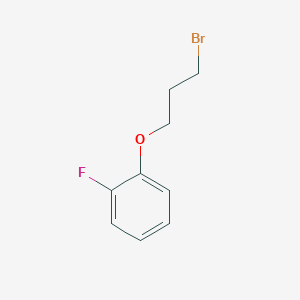
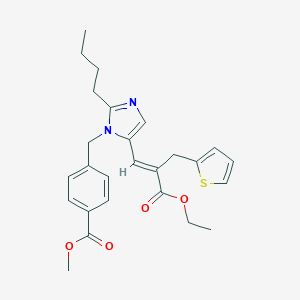
![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)

